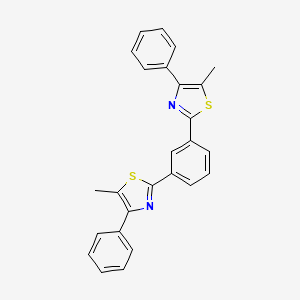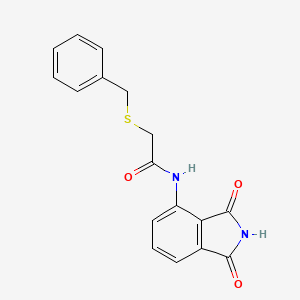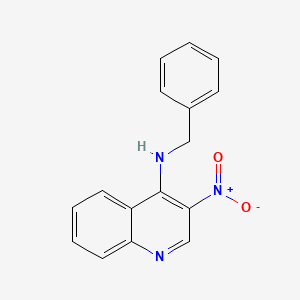![molecular formula C21H26N4O4S B2715118 5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-28-2](/img/structure/B2715118.png)
5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an ethoxyphenyl group, a 1,4-dioxa-8-azaspiro[4.5]decane group, a methylthiazolotriazol group, and a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,4-dioxa-8-azaspiro[4.5]decane group could be synthesized from 4-piperidone ethylene acetal .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane group, for example, is a spirocyclic compound, which means it has two rings that share a single atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the hydroxyl group might be involved in reactions with acids or bases, and the ethoxyphenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydroxyl group might make it more polar and therefore more soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
A study focused on the synthesis of novel triazole derivatives, highlighting the antimicrobial activities of these compounds. Some derivatives were found to possess good to moderate activities against test microorganisms, indicating the potential utility of triazole derivatives in antimicrobial research (Bektaş et al., 2007).
Another research effort developed a practical approach for the synthesis of 5-aza-isoguanines, inspired by the structural similarity to isoguanine. This work underlines the importance of using isosteres of natural purines as scaffolds for creating new therapeutic agents, showcasing the chemical versatility of triazole derivatives in drug design (Junaid et al., 2019).
A novel series of spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities. These compounds, through their unique structures, were shown to have high therapeutic potential against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, underscoring the utility of spirothiazolidine derivatives in developing anticancer and antidiabetic therapies (Flefel et al., 2019).
Research into the aza-Wittig reaction led to the efficient synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines. This study highlights the synthetic versatility and potential applications of oxazole and quinazoline derivatives in medicinal chemistry (Huang et al., 2009).
Safety and Hazards
properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-3-27-16-6-4-15(5-7-16)17(18-19(26)25-20(30-18)22-14(2)23-25)24-10-8-21(9-11-24)28-12-13-29-21/h4-7,17,26H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRQNBLAKOPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5(CC4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)
![3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2715042.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide](/img/structure/B2715048.png)
![4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one](/img/structure/B2715050.png)
![2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2715051.png)
![3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2715055.png)
![4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2715058.png)